molecular formula C₁₈H₁₉Cl₂NO₄ B023777 (S)-(-)-Felodipine CAS No. 119945-59-4

(S)-(-)-Felodipine

Cat. No. B023777
M. Wt: 384.2 g/mol
InChI Key: RZTAMFZIAATZDJ-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(-)-Felodipine has been explored through various methods. A notable approach involves starting from (R)-glycidol to derive the chiral auxiliary. Selective transesterification reactions play a crucial role in this synthesis, allowing for the selective substitution of the 2-hydroxyethyl group possessing chiral ester with sodium methoxide (Kuktae Kwon et al., 2011). Additionally, enantiomers of felodipine have been synthesized via chromatographic separation of diastereomeric esters, with absolute configurations deduced through X-ray crystallography (B. Lamm et al., 1989).

Molecular Structure Analysis

The molecular structure of felodipine has been determined through X-ray crystallographic methods, revealing a dihydropyridine ring among the flattest found in such structures, suggesting a correlation between planarity and calcium channel antagonist activity (R. Fossheim, 1986).

Chemical Reactions and Properties

Felodipine's reactivity and chemical properties have been further elucidated through the study of its analogs, demonstrating how modifications to its structure can influence biological activity and selectivity (P. Berntsson et al., 1987).

Scientific Research Applications

  • Treatment of Congestive Heart Failure : Felodipine has been observed to extend the clinical application of calcium antagonists to include the treatment of congestive heart failure, thanks to its beneficial haemodynamic and metabolic effects (Timmis et al., 1984).

  • Hypertension Management : It significantly reduces systolic and diastolic blood pressure in patients with hypertension and exhibits beneficial hemodynamic effects in patients with chronic stable angina pectoris or congestive heart failure (Yedinak & Lopez, 1991). Additionally, it lowers systemic vascular resistance, producing substantial decreases in blood pressure and increases in cardiac output (Saltiel et al., 1988).

  • Improvement in Heart Failure Symptoms : Felodipine is beneficial in patients with moderately severe heart failure, increasing exercise duration and improving symptoms (Dunselman et al., 1989).

  • Effect on Blood Pressure and Heart Rate : It rapidly reduces blood pressure by about 15% while increasing heart rate by 25% in hypertensive patients (Andersson et al., 1984).

  • Application in Diabetic Patients : Treatment with Felodipine reduced blood pressure in Type 2 diabetic patients with primary hypertension (Capewell et al., 1989).

  • Pharmaceutical Improvements : Studies have shown that spherical agglomeration with Inutec SP1 improves the dissolution rate of felodipine, which could impact its bioavailability and efficacy (Tapas et al., 2009).

  • Extended Release Formulations : Felodipine extended release (ER) is effective in treating essential hypertension and is well tolerated, both as monotherapy and in combination with other antihypertensive agents (Todd & Faulds, 1992).

  • Side Effects and Clinical Concerns : It can cause gingival hyperplasia, which improves upon discontinuation (Young et al., 1998).

properties

IUPAC Name

5-O-ethyl 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348390
Record name (S)-(-)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Felodipine

CAS RN

119945-59-4, 105618-03-9
Record name 3-Ethyl 5-methyl (4R)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119945-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felodipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119945594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELODIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMN899SSSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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